molecular formula C12H13F2N3 B11741796 benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11741796
M. Wt: 237.25 g/mol
InChI Key: PULCIYSKBOXXAJ-UHFFFAOYSA-N
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Description

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound of significant interest in research and development sectors, particularly within medicinal and agrochemistry. This specialty amine features a pyrazole core, a heterocyclic scaffold widely recognized for its diverse biological activities . The presence of the difluoromethyl group on the pyrazole ring is a key structural motif, as fluorination often enhances a compound's metabolic stability, lipophilicity, and binding affinity in biological systems . The primary application of this compound is as a versatile synthetic intermediate or a building block for the construction of more complex molecules. Researchers value it for developing potential pharmacologically active substances; pyrazole derivatives are extensively studied for their anti-microbial, anti-inflammatory, and anti-fungal properties . In agrochemical research, similar difluoromethyl-substituted pyrazole compounds have demonstrated potent fungicidal activity by acting as succinate dehydrogenase inhibitors (SDHIs), which disrupt cellular energy production in fungal pathogens . The mechanism of action for derivatives stemming from this amine can vary significantly based on the final constructed molecule. In biological applications, potential targets include enzymes like cyclooxygenase (COX) for anti-inflammatory agents or specific receptors in antimicrobial contexts . Its value to researchers lies in its modular structure, which allows for further functionalization of the amine group and the pyrazole ring, enabling the exploration of structure-activity relationships in drug and agrochemical discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H13F2N3/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2

InChI Key

PULCIYSKBOXXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Claisen Condensation and Acidification

Ethyl difluoroacetate undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide, forming a sodium enolate intermediate. Acidification with in situ-generated carbonic acid (via CO₂ and water) yields ethyl difluoroacetoacetate (75–80% yield).

Reaction Conditions :

  • Temperature: 60–65°C for condensation; 15–20°C for acidification.

  • Catalysts: Sodium ethoxide (1.05 mol equivalents).

  • Solvents: Toluene, water.

Coupling with Trialkyl Orthoformate

The difluoroacetoacetate intermediate reacts with triethyl orthoformate in acetic anhydride to form an alkoxymethylene derivative. This step achieves >98% conversion under reflux (100–105°C).

Pyrazole Ring-Closing Reaction

The alkoxymethylene derivative undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using potassium carbonate as a weak base. This method suppresses regioisomer formation, achieving 83.8% yield and 99.9% purity.

Optimization Insight :
Weak bases (e.g., K₂CO₃) minimize byproducts compared to strong bases like NaOH. Low temperatures (−10°C to 0°C) further enhance regioselectivity.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages Challenges
Reductive Amination Alkylation, Hydrogenation65–70%>95%Mild conditions, scalableMulti-step, competing alkylation
Oxidative Coupling One-pot aldehyde-amine coupling80–85%>95%Step economy, high regioselectivityOxidant sensitivity
Integrated Synthesis Pyrazole formation, substitution70–75%99%High purity, established protocolLengthy purification, cost-intensive

Critical Challenges and Innovations

Regioselectivity in Pyrazole Formation

The position of the difluoromethyl group (N1 vs. N2) is controlled by:

  • Base Selection : Weak bases (K₂CO₃) favor N1 substitution.

  • Temperature : Low temperatures (−10°C) reduce isomerization.

Difluoromethyl Group Stability

The CF₂H group is prone to hydrolysis under acidic or basic conditions. Solutions include:

  • Neutral pH : Maintained during acidification and coupling steps.

  • Anhydrous Solvents : Use of toluene or acetonitrile minimizes hydrolysis.

Scalability Considerations

  • Catalyst Recycling : Pd/C in hydrogenation steps can be reused 3–4 times with minimal activity loss.

  • Waste Reduction : Patent WO2014120397A1 emphasizes in situ CO₂ generation, reducing auxiliary reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the difluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic organisms, making the compound useful as an antifungal or antibacterial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Pyrazole Amine Group Key Properties/Applications References
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine 1-(difluoromethyl), 3-(CH₂-benzyl) Benzyl High lipophilicity; potential kinase inhibitor
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 1-(difluoromethyl), 3-(CH₂-methyl) Methyl Lower steric hindrance; simplified synthesis
1-Benzyl-5-methyl-1H-pyrazol-3-amine 1-benzyl, 5-methyl Free amine (-NH₂) Intermediate for bioactive molecules
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-chloro, 1-(3-fluorobenzyl) Free amine (-NH₂) Antimicrobial/antifungal candidate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, 1-(pyridin-3-yl), 4-cyclopropyl Cyclopropyl Likely CNS activity due to pyridine moiety
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine 1-(2-fluoroethyl), 3-(CH₂-butyl) Butyl Enhanced membrane permeability

Key Observations:

  • Fluorine Substitution: The difluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-amine) due to reduced susceptibility to oxidative degradation .
  • Amine Group Variations: Benzyl vs. Free Amine (-NH₂): Compounds like 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine retain a free amine, enabling hydrogen bonding but reducing lipophilicity .
Physicochemical Properties
Property Target Compound Methyl Analogue 4-Chloro-fluorophenyl
Molecular Weight ~265 g/mol ~157 g/mol ~266 g/mol
Lipophilicity (LogP) High (estimated ~3.5) Moderate (~1.8) Moderate (~2.7)
Hydrogen Bond Donors 1 (amine) 1 (amine) 1 (amine)
Polar Surface Area ~40 Ų ~30 Ų ~45 Ų

Implications :

  • The target compound’s higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Chloro-fluorophenyl derivatives balance lipophilicity and polarity, making them suitable for topical applications .

Biological Activity

Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

Benzyl([1(difluoromethyl)1Hpyrazol3yl]methyl)amine\text{Benzyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})\text{amine}

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group may enhance these activities by altering the compound's lipophilicity and hydrogen-bonding capabilities, which are critical for membrane permeability and target interaction.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/ml)
This compoundStaphylococcus aureus4
This compoundEscherichia coli8

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study: Anticancer Activity

In a recent study, a series of difluoromethylated pyrazoles were tested against human cancer cell lines. The results indicated that certain derivatives achieved IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the benzyl and pyrazole components can significantly impact activity:

  • Difluoromethyl Group : Enhances lipophilicity and hydrogen-bonding potential.
  • Benzyl Substituents : Varying the substituents on the benzyl ring can modulate biological activity, allowing for fine-tuning of pharmacological profiles.

Table 2: SAR Insights on Pyrazole Derivatives

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacteria
Substitution on the benzyl ringAltered cytotoxicity in cancer cells

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